molecular formula C9H8BrNO B1267104 6-Bromo-3-méthylindolin-2-one CAS No. 90725-50-1

6-Bromo-3-méthylindolin-2-one

Numéro de catalogue: B1267104
Numéro CAS: 90725-50-1
Poids moléculaire: 226.07 g/mol
Clé InChI: ABTRLWBSKIYPKP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Biochimique

Biochemical Properties

6-Bromo-3-methylindolin-2-one plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with acetylcholine esterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . The interaction between 6-Bromo-3-methylindolin-2-one and acetylcholine esterase involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which may have therapeutic implications for neurodegenerative diseases such as Alzheimer’s disease .

Cellular Effects

The effects of 6-Bromo-3-methylindolin-2-one on various types of cells and cellular processes have been studied extensively. In cancer cell lines, such as human colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23), 6-Bromo-3-methylindolin-2-one has demonstrated cytotoxic effects . It influences cell function by inducing apoptosis, a process of programmed cell death, and by disrupting cell signaling pathways that are crucial for cell survival and proliferation. Additionally, 6-Bromo-3-methylindolin-2-one has been shown to affect gene expression, leading to the downregulation of genes involved in cell cycle progression and the upregulation of genes associated with apoptosis .

Molecular Mechanism

The molecular mechanism of action of 6-Bromo-3-methylindolin-2-one involves its binding interactions with biomolecules and its ability to modulate enzyme activity. At the molecular level, 6-Bromo-3-methylindolin-2-one binds to the active site of acetylcholine esterase, inhibiting its enzymatic activity . This binding is facilitated by the bromine atom at the 6-position and the methyl group at the 3-position of the indolin-2-one core, which enhance the compound’s affinity for the enzyme. Additionally, 6-Bromo-3-methylindolin-2-one has been shown to induce changes in gene expression, leading to the activation of apoptotic pathways and the inhibition of cell cycle progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-3-methylindolin-2-one have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that 6-Bromo-3-methylindolin-2-one can have sustained effects on cellular function, including prolonged inhibition of acetylcholine esterase activity and persistent induction of apoptosis in cancer cells . These temporal effects highlight the importance of considering the stability and degradation of 6-Bromo-3-methylindolin-2-one in experimental designs.

Dosage Effects in Animal Models

The effects of 6-Bromo-3-methylindolin-2-one vary with different dosages in animal models. Studies have shown that low doses of 6-Bromo-3-methylindolin-2-one can effectively inhibit acetylcholine esterase activity without causing significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

6-Bromo-3-methylindolin-2-one is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that can influence its biological activity. Enzymes such as CYP1A2 play a crucial role in the metabolism of 6-Bromo-3-methylindolin-2-one, affecting its pharmacokinetics and pharmacodynamics . Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and for optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of 6-Bromo-3-methylindolin-2-one within cells and tissues are mediated by specific transporters and binding proteins . The compound has been shown to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, 6-Bromo-3-methylindolin-2-one can accumulate in certain tissues, such as the liver and kidneys, where it may undergo further metabolism and exert localized effects . These transport and distribution properties are critical for understanding the compound’s pharmacokinetics and for designing effective drug delivery systems.

Subcellular Localization

The subcellular localization of 6-Bromo-3-methylindolin-2-one is influenced by its chemical structure and interactions with cellular components . The compound has been found to localize in the cytoplasm and the nucleus, where it can interact with various biomolecules and exert its effects . Post-translational modifications, such as phosphorylation, can also affect the subcellular localization and activity of 6-Bromo-3-methylindolin-2-one . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and for optimizing its therapeutic applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

6-Bromo-3-methylindolin-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming halogen bonds. This makes it a valuable compound for various chemical and biological applications .

Propriétés

IUPAC Name

6-bromo-3-methyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-5-7-3-2-6(10)4-8(7)11-9(5)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTRLWBSKIYPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=C(C=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299660
Record name 6-bromo-3-methyl-1,3-dihydro-2h-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90725-50-1
Record name 90725-50-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromo-3-methyl-1,3-dihydro-2h-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (3.9 g) was suspended in dimethyl sulfoxide (24 mL), and diethyl methyl malonate (16 mL) was added at 0° C., and then the reaction mixture was stirred at room temperature for 1.5 hours. The reaction mixture was heated to 100° C., and a solution of 2,5-dibromonitrobenzene (15.3 g) in dimethyl sulfoxide (17 mL) was added at 100° C., and then the reaction mixture was stirred at 100° C. for 5 hours. The reaction mixture was quenched with water, and extracted with ethyl acetate. The obtained organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure. The residue was dissolved in ethanol (75 mL), and tin (11.5 g) was added at room temperature. Concentrated hydrochloric acid (45 mL) was added at 0° C., and then the reaction mixture was heated at reflux for 2 hours. After cooling to room temperature, the reaction mixture was quenched with water, and extracted with ethyl acetate. The obtained organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate and brine, dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give the titled compound (4.9 g) as a brown solid.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
15.3 g
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
solvent
Reaction Step Three
Quantity
24 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 2,6-dibromo-3-methyl-1H-indole (15.7 g) were added 3N aqueous sulfuric acid solution (100 ml) and dioxane (100 ml), and the mixture was refluxed for 5 hours. After the reaction was complete, water was added to the reaction solution, and the mixture was extracted with ethyl acetate solution. This ethyl acetate solution was washed with water and an aqueous sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=4/1) to give the title compound (11.2 g) as a brown crystal.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-methylindolin-2-one
Reactant of Route 2
6-Bromo-3-methylindolin-2-one
Reactant of Route 3
Reactant of Route 3
6-Bromo-3-methylindolin-2-one
Reactant of Route 4
6-Bromo-3-methylindolin-2-one
Reactant of Route 5
6-Bromo-3-methylindolin-2-one
Reactant of Route 6
6-Bromo-3-methylindolin-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.